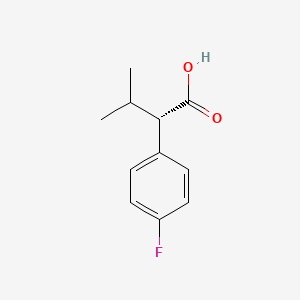

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid

描述

属性

IUPAC Name |

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQLHBYGMUXCEW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a fluorophenyl-substituted α,β-unsaturated ester, using a chiral rhodium or ruthenium catalyst under hydrogen gas . The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 25-50°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize high-pressure hydrogenation reactors and advanced chiral catalysts to achieve the desired stereochemistry on a large scale .

化学反应分析

Types of Reactions

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid has several applications in scientific research:

作用机制

The mechanism of action of (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively . For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain .

相似化合物的比较

Comparison with Structural Analogs

Substituted Phenyl Derivatives

(2R)-3-Methyl-2-phenylbutanoic Acid

- Formula : C₁₁H₁₄O₂ (MW: 178.23 g/mol).

- Key Differences :

- Absence of fluorine reduces electronegativity and lipophilicity.

- Lower molecular weight may improve solubility but decrease receptor-binding affinity in hydrophobic pockets.

- Reference : .

2-(4-Chlorophenyl)-3-methylbutanoic Acid

- Structure : 4-Chlorophenyl at C2, methyl at C3.

- Formula : C₁₁H₁₃ClO₂ (MW: 212.68 g/mol).

- Key Differences: Chlorine’s higher electronegativity and bulkiness compared to fluorine may alter steric interactions and solubility. Potential for stronger halogen bonding in biological targets.

- Reference : .

3-(4-Fluorophenyl)butanoic Acid

Complex Derivatives with Additional Functional Groups

(2R)-2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic Acid

- Structure : Contains methoxypropoxy-substituted benzyl group at C2.

- Formula : C₁₇H₂₆O₅ (MW: 310.39 g/mol).

- Key Differences :

- Increased molecular weight and polarity due to ether and methoxy groups.

- Enhanced hydrogen-bonding capacity but reduced membrane permeability.

- Reference : .

(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid

Stereochemical Variants

(S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid

Impact of Fluorine Substitution

Role of Stereochemistry

Hydrogen Bonding and Crystal Packing

- Compounds like (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid demonstrate how functional groups (e.g., phthalimide) dictate solid-state interactions, which are critical for formulation stability .

生物活性

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid is a chiral compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15F1O2

- Molecular Weight : 220.25 g/mol

- Structure : The compound features a chiral center, which contributes to its biological activity. The presence of a fluorine atom on the phenyl ring can enhance lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine substituent may influence the compound's binding affinity and selectivity for these targets.

Key Mechanisms:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in sensitive cancer cells through mechanisms involving DNA damage and oxidative stress.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| A549 (Lung) | 15 | DNA damage and oxidative stress |

| HeLa (Cervical) | 12 | Inhibition of cell cycle progression |

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent increase in apoptosis markers after treatment with the compound, suggesting its potential as a therapeutic agent in breast cancer management .

- In Vivo Studies : Animal models treated with this compound demonstrated a reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced cell proliferation rates .

- Synergistic Effects : Research indicates that combining this compound with other chemotherapeutics can enhance efficacy, particularly in resistant cancer types. This combination therapy approach may lead to improved clinical outcomes .

常见问题

Q. What are the key steps in synthesizing (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis typically involves asymmetric catalysis or enzymatic resolution. A common approach includes:

- Friedel-Crafts alkylation : Introducing the fluorophenyl group via electrophilic substitution using a chiral catalyst (e.g., BINOL-derived ligands) to control stereochemistry .

- Oxidation of intermediates : Using potassium permanganate or other oxidizing agents to convert substituted alcohols to carboxylic acids .

- Chiral chromatography : Post-synthesis purification via chiral HPLC or SFC to separate enantiomers and verify purity (>99% ee) .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (ee %) |

|---|---|---|---|

| Alkylation | AlCl₃, 4-fluorotoluene, 0°C | 65 | 85 |

| Oxidation | KMnO₄, H₂O/acetone, RT | 78 | 90 |

| Purification | ChiralPak® AD-H column | 95 | 99 |

Q. What analytical techniques are optimal for confirming stereochemistry and purity?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement and ORTEP-III for visualization .

- NMR spectroscopy : ¹H/¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers .

- Chiral HPLC : Utilize columns like ChiralCel® OD-H with hexane/isopropanol mobile phases for enantiomer separation .

Q. How can researchers design experiments to evaluate its antimicrobial activity?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× MIC .

- Synergy studies : Combine with standard antibiotics (e.g., ampicillin) to assess potentiation effects via checkerboard assays .

Advanced Research Questions

Q. How can computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Molecular dynamics (MD) simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR modeling : Corrogate structural features (e.g., fluorophenyl group) with bioactivity using MOE or Schrödinger .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) .

- Validate compound purity : Use UHPLC-MS/MS (as in ) to confirm absence of degradation products .

- Cross-validate in multiple models : Compare results in cell lines (e.g., RAW264.7 for inflammation) and in vivo zebrafish assays .

Q. What strategies improve stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1.2–9.0) .

- Degradant identification : LC-QTOF-MS to characterize oxidation byproducts (e.g., quinone formation) .

- Formulation optimization : Encapsulate in PLGA nanoparticles to enhance aqueous solubility and half-life .

Q. How to investigate the anti-inflammatory mechanism at the molecular level?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。